methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate
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Overview
Description
Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate is a compound that features a benzoate ester linked to an imidazole ring, which is further substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate typically involves the formation of the imidazole ring followed by the introduction of the pyridine and benzoate groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the pyridine moiety or the ester group, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound features a pyrrolo-pyridine moiety instead of the imidazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and boronic acid group, differing in structure and reactivity.
Uniqueness
Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate is unique due to the combination of the imidazole and pyridine rings, which confer distinct chemical properties and potential biological activities. This combination allows for versatile interactions with biological targets and the ability to participate in a wide range of chemical reactions .
Properties
IUPAC Name |
methyl 4-(5-pyridin-2-yl-1H-imidazol-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)12-7-5-11(6-8-12)14-15(19-10-18-14)13-4-2-3-9-17-13/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXUMRKOBGMXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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